Cas no 878445-11-5 (N-(1-cyanocyclopentyl)-2-[4-(thiophen-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl]acetamide)

N-(1-cyanocyclopentyl)-2-[4-(thiophen-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl]acetamide structure
878445-11-5 structure
商品名:N-(1-cyanocyclopentyl)-2-[4-(thiophen-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl]acetamide
CAS番号:878445-11-5
MF:C19H21N3OS2
メガワット:371.519541501999
CID:6284401
PubChem ID:16297016

N-(1-cyanocyclopentyl)-2-[4-(thiophen-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl]acetamide 化学的及び物理的性質

名前と識別子

    • Z106850702
    • N-(1-cyanocyclopentyl)-2-[4-(thiophen-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl]acetamide
    • EN300-26689648
    • AKOS033018861
    • 878445-11-5
    • インチ: 1S/C19H21N3OS2/c20-13-19(7-1-2-8-19)21-17(23)12-22-9-5-15-14(6-11-25-15)18(22)16-4-3-10-24-16/h3-4,6,10-11,18H,1-2,5,7-9,12H2,(H,21,23)
    • InChIKey: WUDPUWWNQLCXFT-UHFFFAOYSA-N
    • ほほえんだ: S1C=CC2=C1CCN(CC(NC1(C#N)CCCC1)=O)C2C1=CC=CS1

計算された属性

  • せいみつぶんしりょう: 371.11260465g/mol
  • どういたいしつりょう: 371.11260465g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 25
  • 回転可能化学結合数: 4
  • 複雑さ: 554
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 113Ų

N-(1-cyanocyclopentyl)-2-[4-(thiophen-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl]acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26689648-0.05g
N-(1-cyanocyclopentyl)-2-[4-(thiophen-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl]acetamide
878445-11-5 95.0%
0.05g
$212.0 2025-03-20

N-(1-cyanocyclopentyl)-2-[4-(thiophen-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl]acetamide 関連文献

N-(1-cyanocyclopentyl)-2-[4-(thiophen-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl]acetamideに関する追加情報

Comprehensive Analysis of N-(1-cyanocyclopentyl)-2-[4-(thiophen-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl]acetamide (CAS 878445-11-5): Structure, Applications, and Research Insights

The compound N-(1-cyanocyclopentyl)-2-[4-(thiophen-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl]acetamide (CAS 878445-11-5) represents a sophisticated heterocyclic molecule with a unique fusion of thiophene and thienopyridine scaffolds. Its structural complexity and functional groups, including the cyanocyclopentyl moiety, make it a subject of significant interest in pharmaceutical and materials science research. This article delves into its molecular characteristics, potential applications, and relevance to contemporary scientific trends such as drug discovery, kinase inhibition, and small-molecule therapeutics.

From a structural perspective, the compound features a thieno[3,2-c]pyridine core, a privileged structure in medicinal chemistry known for its bioisosteric properties with quinoline and indole derivatives. The presence of the thiophen-2-yl substituent enhances its electronic diversity, which is critical for interactions with biological targets. The acetamide linker and 1-cyanocyclopentyl group further contribute to its conformational flexibility and binding affinity, making it a versatile candidate for structure-activity relationship (SAR) studies.

Recent literature highlights the growing demand for heterocyclic compounds in targeted therapy, particularly in oncology and neurodegenerative diseases. Researchers frequently search for terms like "thienopyridine derivatives in cancer" or "cyanocyclopentyl applications in drug design," reflecting the compound's alignment with cutting-edge biomedical inquiries. Its potential as a kinase inhibitor is underscored by the thienopyridine scaffold's ability to modulate protein-protein interactions, a hot topic in precision medicine.

In synthetic chemistry, the compound's CAS 878445-11-5 serves as a key intermediate for derivatization. Laboratories exploring multicomponent reactions or catalyzed cyclizations often reference its synthesis pathways. The thiophene-thienopyridine hybrid structure also finds relevance in organic electronics, where conjugated systems are prized for their optoelectronic properties. This dual applicability in life sciences and materials science positions it as a high-value chemical entity.

From an SEO perspective, queries such as "buy N-(1-cyanocyclopentyl)-2-[4-(thiophen-2-yl)-thienopyridinyl acetamide" or "CAS 878445-11-5 suppliers" indicate commercial interest. However, the compound's primary significance lies in its research utility. Its molecular weight (C19H19N3OS2) and logP values suggest favorable pharmacokinetic profiles, a recurring theme in AI-driven drug discovery discussions. Notably, its hydrogen bond acceptors/donors align with Lipinski's Rule of Five, a frequent search topic among computational chemists.

Ongoing studies focus on optimizing the compound's bioavailability and selectivity, addressing common challenges in fragment-based drug design. The cyanocyclopentyl group, in particular, is investigated for its metabolic stability—a trending subtopic in ADME/Tox research. As the scientific community prioritizes sustainable chemistry, greener synthesis routes for this compound are also gaining traction, resonating with searches like "eco-friendly heterocycle synthesis."

In conclusion, N-(1-cyanocyclopentyl)-2-[4-(thiophen-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl]acetamide exemplifies the convergence of medicinal chemistry and materials innovation. Its multifaceted applications and alignment with trending research queries ensure its continued relevance in both academic and industrial settings. Future directions may explore its role in PROTACs or covalent inhibitors, further expanding its scientific footprint.

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